molecular formula C16H25N3O4S B2426969 2-methyl-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide CAS No. 898654-14-3

2-methyl-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Cat. No.: B2426969
CAS No.: 898654-14-3
M. Wt: 355.45
InChI Key: TXYJRZAACNAOLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a complex organic compound known for its applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenesulfonamide core substituted with a nitro group and a tetramethylpiperidinyl moiety. It is used in the synthesis of inhibitors for cancer-related enzymes and other therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves multiple steps One common method starts with the nitration of 2-methylbenzenesulfonamide to introduce the nitro group at the 5-positionThe reaction conditions often involve the use of strong acids or bases and organic solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and strong nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-methyl-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects in disease treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-methyl-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the tetramethylpiperidinyl group enhances its stability and reactivity, making it a valuable compound in various applications .

Biological Activity

2-methyl-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C14H22N4O4S
  • Molar Mass : 342.41 g/mol
  • CAS Number : 786641-48-3

The compound's biological activity is largely attributed to its nitro group and sulfonamide moiety. Nitro compounds generally exert their effects by undergoing reduction to form reactive intermediates that can interact with cellular macromolecules, including DNA and proteins. The sulfonamide group contributes to the compound's ability to inhibit specific enzymes and pathways.

1. Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. They often act by generating reactive nitrogen species that damage bacterial DNA. For instance, studies have shown that nitro derivatives can inhibit the growth of various pathogens through mechanisms involving DNA binding and oxidative stress induction .

Pathogen TestedActivity Observed
Escherichia coliInhibition of growth at low concentrations
Staphylococcus aureusSignificant reduction in viability
Candida albicansModerate antifungal activity

2. Antitumoral Activity

Research indicates that compounds with nitro groups can act as hypoxia-activated prodrugs, selectively targeting tumor cells in low oxygen environments. This selectivity is crucial for developing effective cancer therapies. The compound has shown promise in inhibiting tumor cell proliferation in vitro, particularly against certain cancer cell lines .

3. Anti-inflammatory Properties

The sulfonamide moiety is associated with anti-inflammatory effects. It has been reported that similar compounds inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation. In vitro studies have demonstrated that the compound can decrease levels of pro-inflammatory cytokines such as TNF-α and IL-1β.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various nitro compounds, including this compound against a panel of bacteria and fungi. The results indicated a strong correlation between the structure of the nitro group and the compound's antimicrobial potency.

Case Study 2: Cancer Cell Line Testing

In a series of experiments using human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited dose-dependent cytotoxicity. The mechanism was linked to apoptosis induction mediated by reactive oxygen species (ROS) generation.

Properties

IUPAC Name

2-methyl-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S/c1-11-6-7-13(19(20)21)8-14(11)24(22,23)17-12-9-15(2,3)18-16(4,5)10-12/h6-8,12,17-18H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYJRZAACNAOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.